

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Anticancer Agent 72 (Paluratide)

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Compound of Interest

Compound Name: Anticancer agent 72

Cat. No.: B12397534

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Abstract

Anticancer Agent 72 (Paluratide, development code LUNA18) is an investigational, orally bioavailable, macrocyclic peptide designed as a pan-RAS inhibitor. It targets multiple RAS isoforms, including KRAS, NRAS, and HRAS, which are frequently mutated in various cancers. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Anticancer Agent 72**, based on available preclinical and early-phase clinical data. The information presented herein is intended to support further research and development efforts in the field of targeted cancer therapy. While the development of Paluratide was discontinued due to a narrow therapeutic window, the data gathered provides valuable insights into the challenges and opportunities in targeting RAS-driven malignancies.

Introduction

The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular proliferation, differentiation, and survival. Somatic mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. These mutations lock the RAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, such as the MAPK and PI3K/AKT signaling cascades, thereby promoting tumorigenesis.

Anticancer Agent 72 (Paluratide) was developed to address the significant challenge of directly inhibiting RAS proteins, which were long considered "undruggable." As a cyclic peptide, it represents a novel therapeutic modality that combines the target specificity of biologics with the cell permeability and oral bioavailability of small molecules. This document summarizes the key PK/PD characteristics of **Anticancer Agent 72** and outlines the experimental methodologies used to generate the presented data.

Pharmacokinetics

The pharmacokinetic profile of **Anticancer Agent 72** has been characterized in preclinical animal models and in an early-phase clinical trial. The key parameters are summarized in the tables below.

Table 1: Preclinical Pharmacokinetic Parameters of Anticancer Agent 72

Parameter	Value	Species	Route of Administration
Oral Bioavailability	21% - 47%	Not Specified	Oral
Half-life ($t_{1/2}$)	Not Specified	Not Specified	Not Specified
C _{max}	Not Specified	Not Specified	Not Specified
T _{max}	Not Specified	Not Specified	Not Specified
Clearance (CL)	Not Specified	Not Specified	Not Specified
Volume of Distribution (V _d)	Not Specified	Not Specified	Not Specified

Table 2: Clinical Pharmacokinetic Study Design (Phase 1)

Parameter	Description
Clinical Trial ID	NCT05012618
Study Phase	Phase 1
Study Design	Dose-escalation and cohort expansion
Patient Population	Patients with locally advanced or metastatic solid tumors with documented RAS alterations
Route of Administration	Oral
Primary Objectives	To evaluate the safety, pharmacokinetics, and pharmacodynamics of single-agent and combination therapy

Pharmacodynamics

The pharmacodynamic activity of **Anticancer Agent 72** is directly linked to its mechanism of action as a pan-RAS inhibitor.

Table 3: In Vitro Pharmacodynamic Properties of Anticancer Agent 72

Parameter	Value	Target	Assay
Dissociation Constant (Kd)	0.043 nM	KRAS G12D	Not Specified
IC50	< 2.2 nM	KRAS G12D - SOS1 Interaction	Not Specified

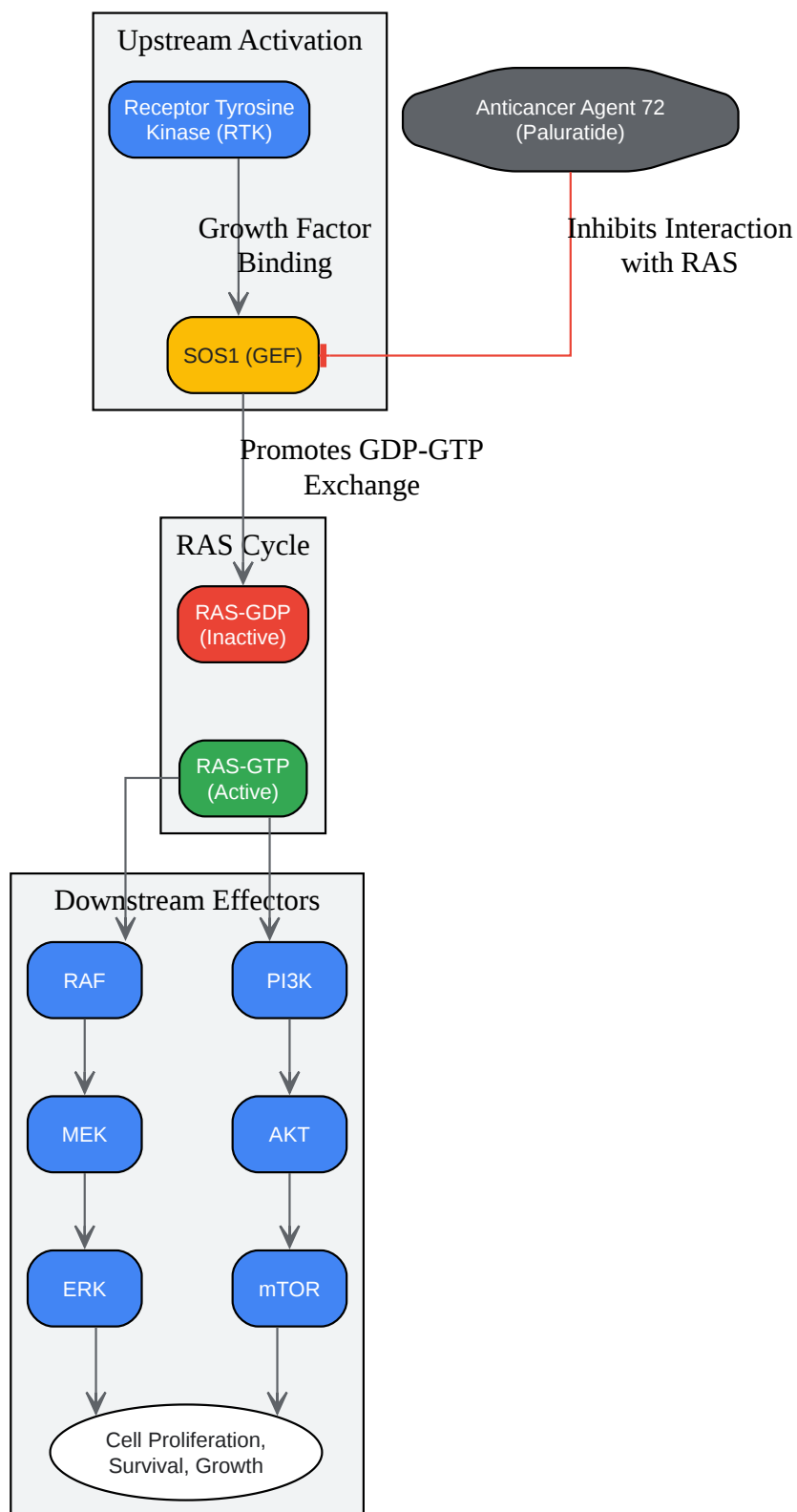
Preclinical and Clinical Activity

Preclinical studies demonstrated significant cellular activity of **Anticancer Agent 72** against multiple cancer types with KRAS mutations, including colorectal, gastric, non-small cell lung, and pancreatic cancers.^[1] The Phase 1 clinical trial (NCT05012618) was designed to assess the preliminary anti-tumor activity in patients with RAS-mutated solid tumors.^[1] However, the development was discontinued due to a narrow therapeutic window observed in this study.^[1]

Mechanism of Action

Anticancer Agent 72 functions as a pan-RAS inhibitor by binding with high affinity to multiple RAS isoforms. It effectively blocks the interaction between RAS and the guanine nucleotide exchange factor Son of Sevenless 1 (SOS1).^[1] This inhibition prevents the exchange of GDP for GTP, thereby locking RAS in its inactive state and preventing the activation of downstream oncogenic signaling pathways.

Signaling Pathway Diagram



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Caption: Mechanism of action of **Anticancer Agent 72** in the RAS signaling pathway.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of **Anticancer Agent 72** are not fully available in the public domain. However, based on standard practices in drug development, the following methodologies are likely to have been employed.

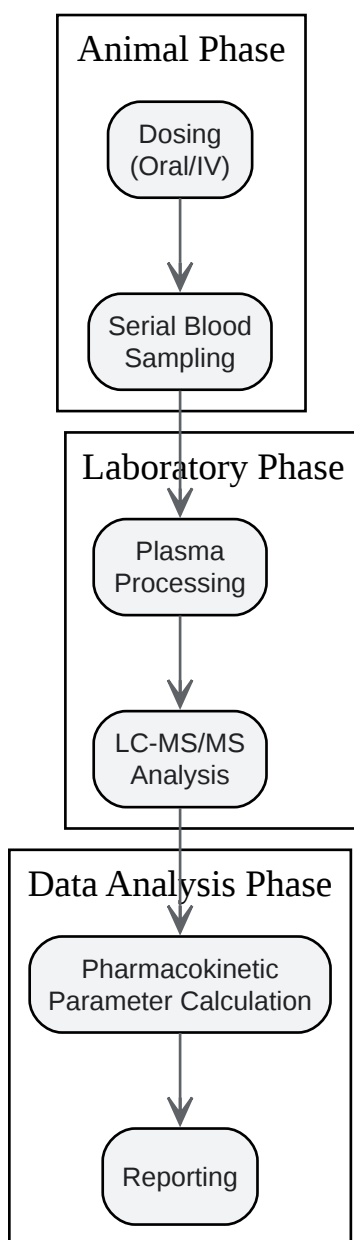
In Vitro Assays

- **Binding Affinity Assays:** Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would likely be used to determine the dissociation constant (K_d) of **Anticancer Agent 72** to various RAS isoforms.
- **GTP-RAS Pulldown Assays:** To assess the levels of active, GTP-bound RAS in cancer cell lines following treatment with **Anticancer Agent 72**.
- **Cell Viability Assays:** Standard assays such as MTT or CellTiter-Glo would be used to determine the cytotoxic and cytostatic effects of the agent on a panel of cancer cell lines with different RAS mutation statuses.
- **Western Blotting:** To analyze the phosphorylation status and expression levels of key proteins in the RAS downstream signaling pathways (e.g., p-ERK, p-AKT).

In Vivo Pharmacokinetic Studies

- **Animal Models:** Typically, rodents (mice, rats) and non-rodents (dogs, monkeys) are used.
- **Dosing:** Single and multiple doses administered via oral and intravenous routes.
- **Sample Collection:** Serial blood samples are collected at various time points post-dosing.
- **Bioanalysis:** Drug concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- **Data Analysis:** Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, CL, V_d) are calculated using non-compartmental or compartmental analysis with software like WinNonlin.

Experimental Workflow Diagram



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Caption: A generalized workflow for in vivo pharmacokinetic studies.

Conclusion

Anticancer Agent 72 (Paluratide) represents a significant advancement in the challenging field of RAS-targeted therapies. Its novel macrocyclic peptide structure allows for oral bioavailability and potent inhibition of the RAS-SOS1 interaction. While its clinical development was halted

due to a narrow therapeutic window, the preclinical and early clinical data provide a valuable foundation for the future design and development of next-generation pan-RAS inhibitors. Further research focusing on optimizing the therapeutic index of such compounds is warranted to unlock the full potential of this therapeutic strategy.

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References

- 1. Paluratide - Wikipedia [en.wikipedia.org]
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